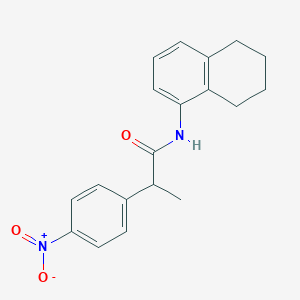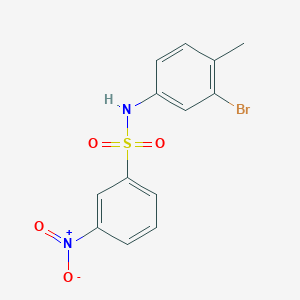![molecular formula C16H23BrN2O5 B4077856 1-[4-(3-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4077856.png)
1-[4-(3-bromophenoxy)butyl]piperazine oxalate
Overview
Description
1-[4-(3-bromophenoxy)butyl]piperazine oxalate, commonly known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the 5-HT1B/1D receptor, which is involved in the regulation of pain, anxiety, and depression.
Mechanism of Action
BRL-15572 is a selective antagonist of the 5-HT1B/1D receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. The 5-HT1B/1D receptor is primarily located in the brain and is involved in the regulation of pain, anxiety, and depression. By blocking this receptor, BRL-15572 can modulate the levels of serotonin in the brain, leading to the reduction of anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the levels of stress hormones, such as cortisol and corticosterone, in the blood. BRL-15572 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using BRL-15572 in lab experiments is its selectivity for the 5-HT1B/1D receptor. This allows researchers to specifically target this receptor and study its function. However, one limitation of using BRL-15572 is its relatively low potency compared to other 5-HT1B/1D receptor antagonists. This can make it difficult to achieve the desired effects in animal models.
Future Directions
There are several future directions for the study of BRL-15572. One area of research could focus on its potential use in the treatment of migraine headaches. Another area of research could focus on its potential use in the treatment of anxiety and depression in humans. Additionally, further research could be conducted to improve the potency of BRL-15572 and to develop more selective 5-HT1B/1D receptor antagonists.
Scientific Research Applications
BRL-15572 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. BRL-15572 has also been studied for its potential use in the treatment of migraine headaches, as the 5-HT1B/1D receptor is involved in the regulation of pain.
properties
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C2H2O4/c15-13-4-3-5-14(12-13)18-11-2-1-8-17-9-6-16-7-10-17;3-1(4)2(5)6/h3-5,12,16H,1-2,6-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTZAMCIMKLJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-biphenylcarboxamide](/img/structure/B4077804.png)
![2-[2-(4-chlorophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077811.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4077818.png)


![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4077852.png)
![methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4077860.png)
![2-{5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077864.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)
![1-[3-(2-sec-butylphenoxy)propyl]azepane oxalate](/img/structure/B4077866.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077879.png)

![N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4077895.png)